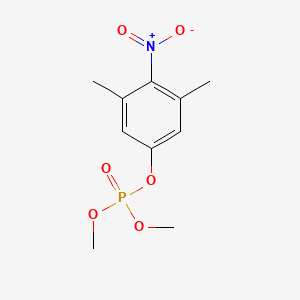
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a chemical compound with the molecular formula C10H14NO6P. It is a derivative of phosphoric acid and is characterized by the presence of dimethyl and nitrophenyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester typically involves the reaction of 3,5-dimethyl-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: Phosphoric acid, dimethyl 3,5-dimethyl-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester bond can be hydrolyzed, releasing active metabolites that exert their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but lacks the additional methyl groups on the phenyl ring.
Phosphoric acid, dimethyl 3-methyl-4-nitrophenyl ester: Contains a single methyl group on the phenyl ring.
Phosphoric acid, dimethyl 3-chloro-4-nitrophenyl ester: Contains a chloro group instead of methyl groups.
Uniqueness
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its physical properties, stability, and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
50590-06-2 |
|---|---|
Molekularformel |
C10H14NO6P |
Molekulargewicht |
275.19 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3 |
InChI-Schlüssel |
CSEMVYTXVZNGDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


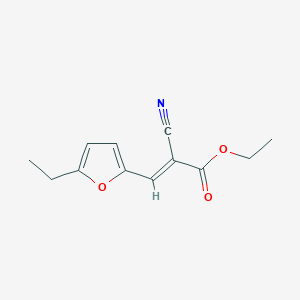
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)

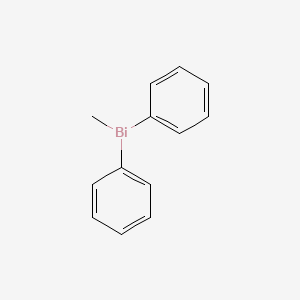

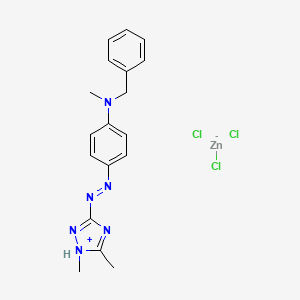
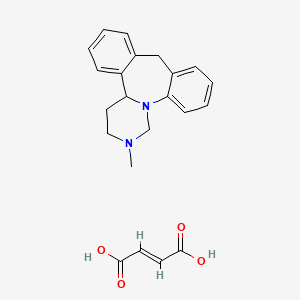
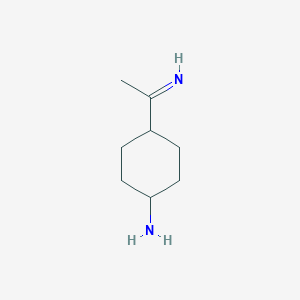

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)

![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
